![molecular formula C17H20N6OS B5617977 7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5617977.png)
7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine often involves multi-step reactions. For instance, Abdelriheem et al. (2017) describe an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, starting from specific precursors and employing a series of reactions including cyclization and substitution to achieve the desired products (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocycles, including triazolo, pyrimidine, and thiazole rings. The structural analysis often involves spectral data and X-ray crystallography to confirm the arrangement of atoms and the presence of specific functional groups, as reported by Mohamed et al. (2011) for related compounds (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Chemical Reactions and Properties
Compounds with triazolo[1,5-a]pyrimidine structure are known to participate in various chemical reactions, including cyclization, substitution, and isomerization, which can significantly alter their chemical properties. For example, Shishoo et al. (1985) explored the isomerization of triazolothienopyrimidines, highlighting the influence of substituents on the chemical behavior of these compounds (Shishoo, Devani, Ullas, Ananthan, & Bhadti, 1985).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of heterocyclic compounds like 7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine, are crucial for their application in various fields. These properties can be influenced by the compound's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are determined by their complex molecular structure. Studies like that of Baraldi et al. (2012), which investigate the interaction of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with adenosine receptors, provide insights into the chemical behavior of such compounds (Baraldi, Saponaro, Romagnoli, Aghazadeh Tabrizi, Baraldi, Moorman, Cosconati, Di Maro, Marinelli, Gessi, Merighi, Varani, Borea, & Preti, 2012).
properties
IUPAC Name |
(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-11(2)14-9-12(21-17-19-10-20-23(14)17)16(24)22-7-4-3-5-13(22)15-18-6-8-25-15/h6,8-11,13H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGSQCCDOSLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CCCCC3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine |
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